molecular formula C17H20N6O B6439216 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2549016-89-7

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine

Cat. No.: B6439216
CAS No.: 2549016-89-7
M. Wt: 324.4 g/mol
InChI Key: YPOQLBHJBZCOHB-UHFFFAOYSA-N
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Description

4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked via a piperazine-methyl group to a 6-methoxypyrimidine moiety. This structure combines two pharmacologically significant motifs:

  • Imidazo[1,2-a]pyridine: Known for its role in kinase inhibition, anticancer activity, and modulation of epigenetic targets like bromodomains .
  • Piperazine linker: Enhances solubility and bioavailability while enabling structural diversification .

Properties

IUPAC Name

2-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-24-17-10-16(18-13-19-17)22-8-6-21(7-9-22)11-14-12-23-5-3-2-4-15(23)20-14/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOQLBHJBZCOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares the target compound with key analogs, emphasizing structural variations and biological activities:

Compound Name / ID Core Structure Substituents / Modifications Biological Activity References
Target Compound Imidazo[1,2-a]pyridine + pyrimidine Piperazine-methyl linker, 6-methoxy group N/A (Theoretical potential)
Fluorinated Imidazo[1,2-a]pyridines (7e, 7h, 7i) Imidazo[1,2-a]pyridine + pyridine Fluorophenyl/trifluoromethylphenyl, piperazine Cytotoxic (HepG2, HeLa, MDA-MB-231)
ETP-46321 Imidazo[1,2-a]pyrazine + pyrimidine Piperazine-methyl linker, morpholine, methylsulfonyl Bromodomain inhibition (CBP/P300)
BW72388 Imidazo[1,2-a]pyridine + quinolinone Methoxyanilino, quinolinone N/A (Structural analog)
IP-3 (2-(4-Fluorophenyl)-6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine) Imidazo[1,2-a]pyridine Fluorophenyl, piperazine-phenyl In vitro cytotoxicity studies

Key Structural and Functional Differences

Heterocyclic Core Modifications
  • Imidazo[1,2-a]pyrazine vs. Pyridine : ETP-46321 replaces the pyridine core with pyrazine, altering electronic density and binding interactions. This modification is linked to bromodomain selectivity .
  • Pyrimidine vs. Pyridine : The target compound’s 6-methoxypyrimidine group may enhance hydrogen bonding compared to pyridine-based analogs like 7e–i, which rely on fluorine for potency .
Substituent Effects
  • Fluorine vs. Methoxy Groups : Fluorine in compounds 7e–i improves metabolic stability and membrane permeability, whereas the methoxy group in the target compound may favor π-stacking or polar interactions .
  • Piperazine Linker Variations : Methylsulfonyl-piperazine in ETP-46321 increases hydrophilicity, contrasting with the target’s unmodified piperazine, which balances lipophilicity and solubility .
Pharmacological Implications
  • Anticancer Activity : Fluorinated analogs (7e–i) exhibit IC₅₀ values in the low micromolar range against cancer cell lines, suggesting that electronegative substituents enhance cytotoxicity .

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